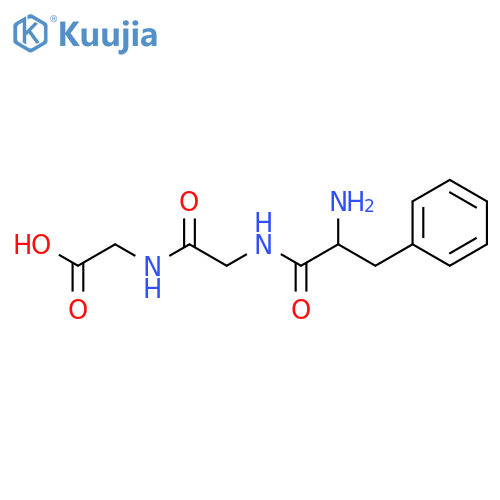Cas no 23576-42-3 (L-Phenylalanylglycylglycine)

L-Phenylalanylglycylglycine structure
商品名:L-Phenylalanylglycylglycine
CAS番号:23576-42-3
MF:C13H17N3O4
メガワット:279.291783094406
MDL:MFCD00037785
CID:52326
L-Phenylalanylglycylglycine 化学的及び物理的性質
名前と識別子
-
- L-Phenylalanylglycylglycine
- Phe-Gly-Gly
- 2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetic acid
- H-Phe-Gly-Gly-OH
- Phe-Gly-Gly-OH
- Phenylalanyl-glycyl-glycine
- (S)-2-(2-(2-Amino-3-phenylpropanamido)acetamido)acetic acid
- L-Phe-Gly-Gly
- phenylalanylglycylglycine
- N-(N-L-phenylalanylglycyl)-glycine
- Glycine, N-(N-L-phenylalanylglycyl)-
- 576P423
- {2-[(2S)-2-amino-3-phenylpropanamido]acetamido}acetic acid
- 2-[[2-[[(2S)-2-amino-
-
- MDL: MFCD00037785
- インチ: 1S/C13H17N3O4/c14-10(6-9-4-2-1-3-5-9)13(20)16-7-11(17)15-8-12(18)19/h1-5,10H,6-8,14H2,(H,15,17)(H,16,20)(H,18,19)/t10-/m0/s1
- InChIKey: NAXPHWZXEXNDIW-JTQLQIEISA-N
- ほほえんだ: O=C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])[H])N([H])C([H])([H])C(N([H])C([H])([H])C(=O)O[H])=O
計算された属性
- せいみつぶんしりょう: 279.12200
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 354
- 疎水性パラメータ計算基準値(XlogP): -3.2
- トポロジー分子極性表面積: 122
じっけんとくせい
- PSA: 121.52000
- LogP: 0.35550
L-Phenylalanylglycylglycine セキュリティ情報
- WGKドイツ:3
L-Phenylalanylglycylglycine 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
L-Phenylalanylglycylglycine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P400933-100mg |
L-Phenylalanylglycylglycine |
23576-42-3 | 100mg |
$ 115.00 | 2022-06-02 | ||
| eNovation Chemicals LLC | D764320-1g |
Glycine, L-phenylalanylglycyl- |
23576-42-3 | 97% | 1g |
$140 | 2024-06-07 | |
| eNovation Chemicals LLC | D764320-5g |
Glycine, L-phenylalanylglycyl- |
23576-42-3 | 97% | 5g |
$280 | 2024-06-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P90650-1g |
L-Phenylalanylglycylglycine |
23576-42-3 | 1g |
¥1748.0 | 2021-09-08 | ||
| abcr | AB477517-1 g |
H-Phe-Gly-Gly-OH, 95%; . |
23576-42-3 | 95% | 1g |
€230.20 | 2023-05-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P3501-1G |
Phe-Gly-Gly |
23576-42-3 | 1G |
¥1814.14 | 2022-02-22 | ||
| Ambeed | A862122-1g |
(S)-2-(2-(2-Amino-3-phenylpropanamido)acetamido)acetic acid |
23576-42-3 | 98% | 1g |
$98.0 | 2024-07-28 | |
| Ambeed | A862122-250mg |
(S)-2-(2-(2-Amino-3-phenylpropanamido)acetamido)acetic acid |
23576-42-3 | 98% | 250mg |
$37.0 | 2024-07-28 | |
| 1PlusChem | 1P002O76-250mg |
Glycine, L-phenylalanylglycyl- |
23576-42-3 | >98% | 250mg |
$85.00 | 2024-05-23 | |
| Aaron | AR002OFI-100mg |
Glycine, L-phenylalanylglycyl- |
23576-42-3 | 98% | 100mg |
$17.00 | 2025-02-10 |
L-Phenylalanylglycylglycine 関連文献
-
Seah Ling Kuan,Fernando R. G. Bergamini,Tanja Weil Chem. Soc. Rev. 2018 47 9069
-
Dimitrios Toroz,Tanja van Mourik Phys. Chem. Chem. Phys. 2010 12 3463
-
Vijayakumar Ramalingam,Sharon K. Kwee,Lisa M. Ryno,Adam R. Urbach Org. Biomol. Chem. 2012 10 8587
-
Xinxin Tan,Liulin Yang,Yiliu Liu,Zehuan Huang,Hui Yang,Zhiqiang Wang,Xi Zhang Polym. Chem. 2013 4 5378
-
5. Reactions of complex compounds of cobalt. Part 10. Mixed complexes of cobalt(III) containing 3-azapentane-1,5-diamine and an amino-acidL. F. Vilas Boas,R. D. Gillard,P. R. Mitchell J. Chem. Soc. Dalton Trans. 1977 1215
23576-42-3 (L-Phenylalanylglycylglycine) 関連製品
- 17922-87-1(H-Gly-Ala-Phe-Oh)
- 13467-26-0(acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide)
- 14287-21-9(Ac-Phe-Lys-OH)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:23576-42-3)L-Phenylalanylglycylglycine

清らかである:99%
はかる:5.0g
価格 ($):204.0